molecular formula C19H18N4O2S B11277671 N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide

N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide

Cat. No.: B11277671
M. Wt: 366.4 g/mol
InChI Key: BVDUUBVULFMAJH-UHFFFAOYSA-N
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Description

N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide is a complex organic compound that features a triazine ring substituted with benzylsulfanyl and hydroxy groups

Preparation Methods

The synthesis of N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide typically involves multiple steps. One common method includes the condensation of 2-hydroxybenzaldehyde with amino acid amides, followed by further reactions to introduce the benzylsulfanyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the triazine ring. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form hydrogen bonds or hydrophobic interactions with target molecules, while the hydroxy group may participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to N-{2-[3-(benzylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}propanamide include other triazine derivatives with different substituents. For example:

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(3-benzylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)phenyl]propanamide

InChI

InChI=1S/C19H18N4O2S/c1-2-16(24)20-15-11-7-6-10-14(15)17-18(25)21-19(23-22-17)26-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,24)(H,21,23,25)

InChI Key

BVDUUBVULFMAJH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC3=CC=CC=C3

Origin of Product

United States

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